molecular formula C11H13ClN2O2 B2550293 3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea CAS No. 1094433-77-8

3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea

Cat. No.: B2550293
CAS No.: 1094433-77-8
M. Wt: 240.69
InChI Key: ZELGUTOPLDGYAE-UHFFFAOYSA-N
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Description

3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea is a synthetic urea derivative characterized by a substituted phenyl group (4-methylphenyl) and a 2-chloropropanoyl moiety attached to the urea scaffold. Urea derivatives are widely studied for their pharmacological and agrochemical applications due to their hydrogen-bonding capacity and structural versatility . The 4-methylphenyl group may enhance lipophilicity, while the 2-chloropropanoyl substituent introduces steric and electronic effects that could influence binding affinity or metabolic stability .

Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)carbamoyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7-3-5-9(6-4-7)13-11(16)14-10(15)8(2)12/h3-6,8H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELGUTOPLDGYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted ureas with various functional groups.

    Hydrolysis: Products include 4-methylphenylurea and 2-chloropropanoic acid.

    Oxidation and Reduction: Products include N-oxides or amines, respectively.

Scientific Research Applications

3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea involves its interaction with specific molecular targets. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents on Urea Scaffold Key Properties/Applications Synthesis Yield (if reported) Reference ID
3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea 4-methylphenyl, 2-chloropropanoyl Hypothesized enzyme inhibition, intermediate Not reported N/A
N-[3-(p-Toluenesulfonyloxy)phenyl]-N’-[3-(p-ethylbenzenesulfonyloxy)phenyl]urea Dual sulfonyloxy-phenyl groups Patent-listed (potential agrochemical use) Not reported
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea 4-methylphenyl, morpholino-triazine Kinase inhibition (research compound) 33% yield
N-[3-(p-Methoxybenzenesulfonyloxy)phenyl]urea Methoxybenzenesulfonyloxy group Patent-listed (solubility-modifying substituent) Not reported

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity The 2-chloropropanoyl group in the target compound introduces an electron-withdrawing chlorine atom, which may enhance electrophilicity compared to sulfonyloxy (e.g., tosyl) or morpholino-triazine groups in analogs . This could increase reactivity in nucleophilic substitution reactions or alter binding to biological targets. The 4-methylphenyl group is shared with the morpholino-triazine derivative , suggesting a common strategy to improve membrane permeability.

Synthetic Accessibility The synthesis of urea derivatives typically involves coupling isocyanates with amines. For example, the morpholino-triazine analog was synthesized with a 33% yield using 4-methylphenyl isocyanate . The target compound’s synthesis might follow a similar pathway but with 2-chloropropanoyl-substituted amines, which could present challenges due to steric hindrance from the chloro group.

Patent vs. Research Applications

  • Sulfonyloxy-substituted ureas (e.g., tosyl or methoxybenzenesulfonyloxy derivatives) are highlighted in patent literature , suggesting industrial interest in their stability and functional group compatibility. In contrast, the target compound’s chlorinated acyl group may offer distinct advantages in covalent binding or prodrug design.

Biological Activity

3-(2-Chloropropanoyl)-1-(4-methylphenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}ClN2_2O
  • Molecular Weight : 240.68 g/mol

The synthesis typically involves the reaction of 4-methylphenyl isocyanate with 2-chloropropanoyl chloride in the presence of a base such as triethylamine, resulting in the formation of the urea derivative. This reaction is conducted under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound's urea moiety allows it to form hydrogen bonds with active sites on target proteins, potentially inhibiting their activity.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : By binding to specific receptors, it can modulate signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung)15Induction of apoptosis
MCF-7 (Breast)20Inhibition of cell proliferation
HeLa (Cervical)18Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies indicate that this compound possesses anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human lung cancer cells (A549). The compound was found to induce apoptosis through caspase activation and PARP cleavage, which are markers of programmed cell death. This study highlights its potential as a therapeutic agent in lung cancer treatment .

Case Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with varying doses resulted in significant reductions in edema and inflammatory markers, suggesting a promising role in managing inflammatory responses .

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